![molecular formula C25H37NO B14500855 3-{[(4-Dodecylphenyl)methyl]amino}phenol CAS No. 63966-10-9](/img/structure/B14500855.png)
3-{[(4-Dodecylphenyl)methyl]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-Dodecylphenyl)methyl]amino}phenol is an organic compound that belongs to the class of phenols and amines It features a phenolic hydroxyl group and an amine group attached to a benzene ring, with a dodecylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Dodecylphenyl)methyl]amino}phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a dodecylphenylmethylamine is reacted with a phenol derivative under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(4-Dodecylphenyl)methyl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenolic ring undergoes substitution with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
3-{[(4-Dodecylphenyl)methyl]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.
Mécanisme D'action
The mechanism of action of 3-{[(4-Dodecylphenyl)methyl]amino}phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the amine group can form ionic or covalent bonds with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(4-Methylphenyl)amino]phenol: Similar structure with a methyl group instead of a dodecyl group.
4-Aminophenol: Lacks the dodecylphenyl substituent but shares the phenolic and amine functional groups.
3-Aminophenol: Similar structure but without the dodecylphenyl substituent.
Uniqueness
This structural feature differentiates it from other phenolic amines and contributes to its specific chemical and biological activities .
Propriétés
Numéro CAS |
63966-10-9 |
|---|---|
Formule moléculaire |
C25H37NO |
Poids moléculaire |
367.6 g/mol |
Nom IUPAC |
3-[(4-dodecylphenyl)methylamino]phenol |
InChI |
InChI=1S/C25H37NO/c1-2-3-4-5-6-7-8-9-10-11-13-22-16-18-23(19-17-22)21-26-24-14-12-15-25(27)20-24/h12,14-20,26-27H,2-11,13,21H2,1H3 |
Clé InChI |
NQFHZATUZBEBFA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)CNC2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


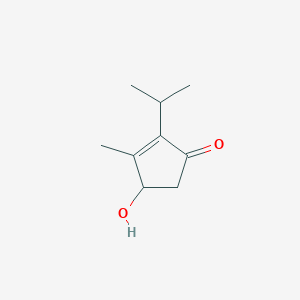

![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)

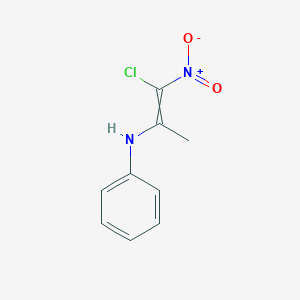
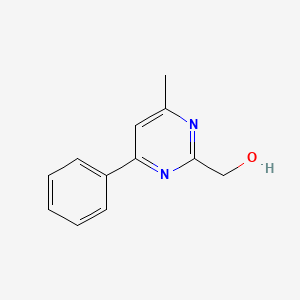

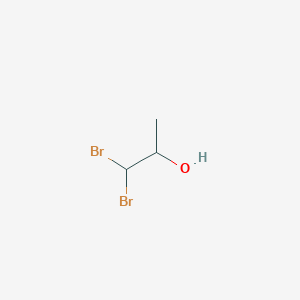
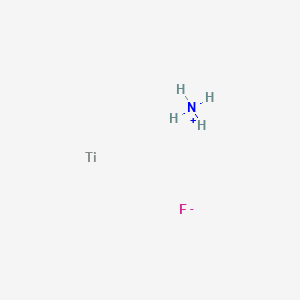
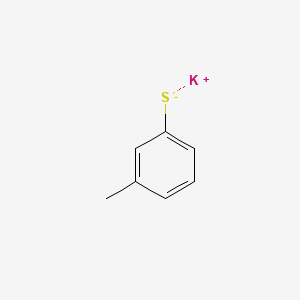
![2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14500863.png)


![3,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14500884.png)
